3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked through an ether bond. The compound also contains a sulfonyl group attached to a thiophene ring. This unique structure makes it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, including the formation of the pyrrolidine and thiophene rings, followed by their coupling to the pyridine ring. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the bromine atom on the pyridine ring can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-5-methylthiophen-2-yl)pyridine: Similar structure but lacks the pyrrolidine and sulfonyl groups.
3-bromo-4-methylthiophene: Contains a thiophene ring with a bromine atom but lacks the pyridine and pyrrolidine rings.
cis-3,4-diphenylpyrrolidine derivatives: Similar pyrrolidine ring but different substituents and overall structure.
Uniqueness
The uniqueness of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its potential as a bioactive molecule, while the pyrrolidine ring improves its binding affinity and selectivity .
Properties
IUPAC Name |
3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-2-3-14(21-10)22(18,19)17-7-5-11(9-17)20-13-4-6-16-8-12(13)15/h2-4,6,8,11H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLOTWSKQMHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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